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For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-Funapide, also known by its developmental codes (R)-TV-45070 and (R)-XEN402, is the

R-enantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide. While

Funapide (the S-enantiomer or racemate) has been investigated for its analgesic properties,

(R)-Funapide is characterized as the less active of the two stereoisomers. This technical guide

provides a comprehensive overview of the chemical structure and known properties of (R)-
Funapide, with a focus on data relevant to researchers in pharmacology and medicinal

chemistry.

Chemical Structure and Identifiers
(R)-Funapide is a complex spirooxindole derivative. Its systematic IUPAC name is (7R)-1'-[[5-

(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][2]benzodioxole-7,3'-indole]-2'-one. The

key structural features include a spirocyclic core linking a furobenzodioxole and an indole

moiety, with a trifluoromethyl-substituted furan ring attached to the indole nitrogen.

Table 1: Chemical Identifiers for (R)-Funapide
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Identifier Value

IUPAC Name

(7R)-1'-[[5-(trifluoromethyl)furan-2-

yl]methyl]spiro[6H-furo[2,3-f][1][2]benzodioxole-

7,3'-indole]-2'-one

CAS Number 1259933-15-7[3]

Molecular Formula C₂₂H₁₄F₃NO₅

SMILES String

O=C(N1CC2=CC=C(O2)C(F)

(F)F)C3=C(C=CC=C3)

[C@]14OC5=CC6=C(OCO6)C=C5

Physicochemical Properties
Detailed experimental data on the physicochemical properties of (R)-Funapide are not widely

published. However, based on the structure of its enantiomer, Funapide, some properties can

be inferred.

Table 2: Physicochemical Properties of Funapide (S-enantiomer or Racemate)

Property Value

Molecular Weight 429.35 g/mol [4]

Solubility Soluble in DMSO.[5]

Note: Specific values for (R)-Funapide, such as melting point, boiling point, pKa, and optical

rotation, are not readily available in the public domain and would require experimental

determination.

Biological Activity
(R)-Funapide is known to be a voltage-gated sodium channel blocker, but it is reported to be

less potent than its corresponding S-enantiomer, Funapide. Funapide itself is a potent inhibitor

of several Nav channels, particularly Nav1.7 and Nav1.8, which are crucial in pain signaling

pathways.
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Table 3: Biological Activity of Funapide (S-enantiomer or Racemate) against Voltage-Gated

Sodium Channels

Target IC₅₀ (nM)

Nav1.2 601

Nav1.5 84[5]

Nav1.6 173

Nav1.7 54[5]

One source indicates an IC₅₀ value of 50.18 nM for (R)-Funapide as a Nav1.8 channel inhibitor

in HEK293 cells, although the context suggests this might be for the more active enantiomer.[1]

The description of (R)-Funapide as the "less active" enantiomer implies that its IC₅₀ values for

these channels would be significantly higher than those listed for Funapide.

Signaling Pathway
(R)-Funapide, as a voltage-gated sodium channel blocker, is expected to modulate neuronal

excitability. Voltage-gated sodium channels are integral membrane proteins that mediate the

influx of sodium ions in response to membrane depolarization, which is a key step in the

generation and propagation of action potentials in excitable cells like neurons. By blocking

these channels, Funapide and its enantiomers can reduce the firing rate of neurons, thereby

dampening pain signals.
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Caption: Mechanism of action of (R)-Funapide as a voltage-gated sodium channel blocker.

Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of (R)-
Funapide are not readily available in peer-reviewed literature. However, a general

understanding of the methodologies can be gleaned from related studies on Funapide and

other spirooxindole-based sodium channel blockers.

General Synthesis of Funapide Analogs
The synthesis of the spirooxindole core of Funapide and its analogs typically involves a multi-

step sequence. A key step is often a stereoselective reaction to establish the chiral center at

the spirocyclic junction. This could involve the use of chiral catalysts or chiral auxiliaries. The

final steps would involve the N-alkylation of the indole nitrogen with the appropriate 5-

(trifluoromethyl)furan-2-ylmethyl moiety.

A detailed, validated protocol for the specific synthesis of (R)-Funapide is required for

replication and further studies.
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In Vitro Electrophysiology Assay for Nav Channel
Inhibition
To determine the inhibitory activity of (R)-Funapide on voltage-gated sodium channels, whole-

cell patch-clamp electrophysiology is the standard method.

Workflow:

Cell Culture
(e.g., HEK293 cells stably

expressing human Nav channels)

Whole-cell patch-clamp
configuration established

Record baseline
Na+ currents in response

to voltage steps

Bath application of
(R)-Funapide at various

concentrations

Record Na+ currents
in the presence of the compound

Data Analysis:
- Measure peak current inhibition

- Construct concentration-response curve
- Calculate IC50 value
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Caption: General workflow for determining the IC₅₀ of (R)-Funapide on Nav channels.

Methodology:

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired

human Nav channel subtype (e.g., Nav1.7, Nav1.8) are cultured under standard conditions.

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a

patch-clamp amplifier. Cells are typically held at a holding potential of -120 mV.

Voltage Protocol: Depolarizing voltage steps are applied to elicit sodium currents.

Compound Application: (R)-Funapide, dissolved in an appropriate solvent (e.g., DMSO) and

diluted in the extracellular solution, is applied to the cells via a perfusion system at increasing

concentrations.

Data Acquisition and Analysis: The peak sodium current amplitude is measured before and

after the application of the compound. The percentage of inhibition is calculated for each

concentration, and the data are fitted to a concentration-response curve to determine the

IC₅₀ value.

Conclusion
(R)-Funapide is the less active enantiomer of the potent sodium channel blocker Funapide.

While its chemical structure is well-defined, there is a notable lack of publicly available, detailed

quantitative data regarding its specific physicochemical properties and a comprehensive profile

of its biological activity. Further research, particularly the publication of stereoselective

synthesis and comparative pharmacological studies of the Funapide enantiomers, is necessary

to fully elucidate the structure-activity relationship and the potential utility of (R)-Funapide as a

research tool or therapeutic agent. The information and general protocols provided in this guide

serve as a foundation for researchers interested in exploring this and related spirooxindole-

based compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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